What is Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate?
What is Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate?
An In-Depth Technical Guide to Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1] Derivatives built upon this five-membered heterocyclic ring are prevalent in numerous pharmacologically active compounds, demonstrating a remarkable spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This versatility has cemented their status as a cornerstone for the development of novel therapeutics.
This guide focuses on a specific, highly functionalized member of this class: Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate . We will provide a comprehensive technical overview covering its synthesis, structural characterization, hypothesized biological activities, and the detailed experimental workflows required to validate its potential as a drug discovery starting point. This document is designed to serve as a practical resource for researchers aiming to leverage this promising molecule in their R&D programs.
Section 1: Synthesis and Structural Elucidation
A robust and reproducible synthesis is the bedrock of any chemical research program. Before any biological evaluation, the identity and purity of the target compound must be unequivocally established. This section details the efficient synthesis of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate and the analytical methods for its validation.
Synthesis via the Gewald Reaction
The most direct and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[4][5] This reaction is prized for its operational simplicity and efficiency, combining three readily available components—a carbonyl compound, an active methylene nitrile, and elemental sulfur—in the presence of a base.
Causality of Component Selection:
-
4-chloroacetophenone: Serves as the ketone component, introducing the 4-chlorophenyl moiety at the C4 position of the thiophene ring. This group is a common feature in many bioactive molecules, often enhancing binding affinity through halogen bonding or by occupying hydrophobic pockets.
-
Ethyl cyanoacetate: Functions as the active methylene nitrile. Its cyano group is essential for the initial condensation, and the ethyl ester provides a handle for further chemical modification if desired.
-
Elemental Sulfur (S₈): The sulfur source required for the formation of the thiophene ring.
-
Base (e.g., Morpholine or Diethylamine): Catalyzes the initial Knoevenagel condensation between the ketone and the nitrile, a critical first step in the reaction cascade.[6]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (30 mL).
-
Reagent Addition: Sequentially add 4-chloroacetophenone (10 mmol, 1.55 g), ethyl cyanoacetate (10 mmol, 1.13 g), and finely powdered elemental sulfur (10 mmol, 0.32 g).
-
Catalyst Introduction: Add morpholine (10 mmol, 0.87 g) dropwise to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then wash with water. Recrystallize the crude product from ethanol to yield the pure compound as a solid.
The mechanism of the Gewald reaction, while complex, is understood to begin with a base-catalyzed Knoevenagel condensation.[5][7] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[8]
Caption: The Gewald reaction pathway.
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 65234-09-5 | [9] |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [9] |
| Molecular Weight | 281.76 g/mol | [9] |
| Appearance | Solid |
Self-Validating Spectroscopic Analysis:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include a triplet and quartet for the ethyl group, distinct aromatic protons for the 4-chlorophenyl ring, a singlet for the thiophene C5-proton, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, and carbons of the thiophene and phenyl rings.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight (281.76). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would provide definitive evidence of its incorporation.[10]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), and C=C stretches of the aromatic rings.
Section 2: Potential Pharmacological Applications & Rationale
The 2-aminothiophene scaffold is a known pharmacophore with diverse biological actions.[1][11] Based on extensive literature for this class, we can formulate strong hypotheses for the potential applications of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, primarily as a kinase inhibitor or an antimicrobial agent.
Hypothesis 1: A Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[12] The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket makes it an attractive starting point for inhibitor design. The 2-amino and 3-carboxylate groups on the target molecule provide ideal vectors for creating libraries of analogs to explore structure-activity relationships (SAR).
Hypothesis 2: A Novel Antimicrobial Agent
The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have a long history of demonstrated antibacterial and antifungal activity.[13][14] The specific substitution pattern of the target molecule, including the electron-withdrawing 4-chlorophenyl group, may confer potent antimicrobial properties worthy of investigation.
Section 3: Experimental Workflows for Biological Validation
The following section provides validated, step-by-step workflows for testing the primary hypotheses. These protocols are designed to be robust and provide clear, actionable data for drug discovery programs.
Workflow 1: Evaluation as a Kinase Inhibitor
This workflow outlines a systematic approach to identify and characterize the compound's kinase inhibitory activity.
Caption: A typical workflow for kinase inhibitor validation.
Protocol: In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[15]
-
Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (peptide or protein), and ATP solution at desired concentrations. Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase, 2.5 µL of a mix of substrate/ATP, and 1 µL of the test compound (or DMSO for control).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates higher kinase inhibition.
-
Data Analysis: For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
Rationale for Follow-up: A potent IC₅₀ is promising, but not sufficient. Selectivity profiling against a broad panel of kinases is crucial to identify potential off-target effects, which are a major cause of drug toxicity.[17]
Workflow 2: Evaluation as an Antimicrobial Agent
The foundational assay for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Validation: The positive control wells should be turbid, and the negative control wells should be clear.
Workflow 3: Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage drug development failures.[18][19] A standard panel of in vitro and in silico assays can quickly flag liabilities.
| Assay Type | Parameter Measured | Rationale & Methodology |
| Solubility | Kinetic Solubility | Poor solubility can limit absorption and lead to inconsistent results. Measured by nephelometry. |
| Permeability | Passive Diffusion | Predicts oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method.[20] |
| Metabolic Stability | Intrinsic Clearance | Determines how quickly the compound is metabolized by liver enzymes (microsomes). Measured by incubating with liver microsomes and quantifying parent compound depletion over time via LC-MS. |
| Cytotoxicity | General Cell Toxicity | Identifies compounds that are broadly toxic to cells. Often assessed using an MTS or resazurin assay in a common cell line (e.g., HepG2). |
| In Silico | Lipinski's Rule of 5, etc. | Computational tools like SwissADME provide rapid, free predictions of drug-likeness and potential ADME issues before synthesis.[21] |
Conclusion
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate represents a molecule of significant interest for drug discovery and development. Its efficient synthesis via the Gewald reaction makes it highly accessible. As a member of the privileged 2-aminothiophene class, it is primed for exploration as a potential kinase inhibitor or antimicrobial agent. The structured, hypothesis-driven experimental workflows detailed in this guide provide a clear and robust pathway for researchers to unlock the therapeutic potential of this compound. By integrating synthesis, rigorous characterization, and early-stage biological and pharmacological profiling, this scaffold can serve as a valuable starting point for the development of next-generation therapeutics.
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